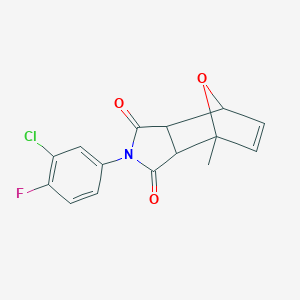![molecular formula C21H18ClN5O3S B398179 4-chloro-N-[4-(5-nitroquinolin-8-yl)piperazine-1-carbothioyl]benzamide](/img/structure/B398179.png)
4-chloro-N-[4-(5-nitroquinolin-8-yl)piperazine-1-carbothioyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[4-(5-nitroquinolin-8-yl)piperazine-1-carbothioyl]benzamide is a complex organic compound that features a quinoline moiety, a piperazine ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[4-(5-nitroquinolin-8-yl)piperazine-1-carbothioyl]benzamide typically involves multiple steps:
Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Nitration: The quinoline derivative is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the desired position.
Piperazine Coupling: The nitrated quinoline is reacted with piperazine under basic conditions to form the piperazine-quinoline intermediate.
Thioamide Formation: The intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The thioamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Reduction: Formation of 4-amino-N-{[4-(5-aminoquinolin-8-yl)piperazin-1-yl]carbonothioyl}benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 4-chlorobenzoic acid and the corresponding amine.
Scientific Research Applications
4-chloro-N-[4-(5-nitroquinolin-8-yl)piperazine-1-carbothioyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and antitumor agent due to its ability to interact with DNA and proteins.
Biological Studies: Used as a probe to study the binding interactions with various biological targets.
Chemical Biology: Employed in the design of molecular probes for imaging and diagnostic purposes.
Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-[4-(5-nitroquinolin-8-yl)piperazine-1-carbothioyl]benzamide involves its interaction with biological macromolecules:
DNA Binding: The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death.
Protein Interaction: The compound can bind to proteins, inhibiting their function and affecting cellular processes.
Enzyme Inhibition: It may act as an inhibitor of specific enzymes involved in critical biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-{[4-(5-aminoquinolin-8-yl)piperazin-1-yl]carbonothioyl}benzamide: Similar structure but with an amino group instead of a nitro group.
4-chloro-N-{[4-(quinolin-8-yl)piperazin-1-yl]carbonothioyl}benzamide: Lacks the nitro group on the quinoline moiety.
Uniqueness
4-chloro-N-[4-(5-nitroquinolin-8-yl)piperazine-1-carbothioyl]benzamide is unique due to the presence of both the nitroquinoline and piperazine moieties, which contribute to its distinct chemical and biological properties. The combination of these functional groups allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H18ClN5O3S |
|---|---|
Molecular Weight |
455.9g/mol |
IUPAC Name |
4-chloro-N-[4-(5-nitroquinolin-8-yl)piperazine-1-carbothioyl]benzamide |
InChI |
InChI=1S/C21H18ClN5O3S/c22-15-5-3-14(4-6-15)20(28)24-21(31)26-12-10-25(11-13-26)18-8-7-17(27(29)30)16-2-1-9-23-19(16)18/h1-9H,10-13H2,(H,24,28,31) |
InChI Key |
XVXRAPLBJINLEB-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3)C(=S)NC(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1CN(CCN1C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3)C(=S)NC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(3-chloro-4-methylanilino)-4-oxo-1,3-thiazol-5-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B398096.png)
![2-[2-(3,4-dimethylanilino)-4-oxo-1,3-thiazol-5-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B398097.png)
![N-(3,4-dimethylphenyl)-2-[4-oxo-2-[(2Z)-2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)hydrazinyl]-1,3-thiazol-5-yl]acetamide](/img/structure/B398098.png)
![N-benzyl-2-[2-(3,4-dimethylanilino)-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B398099.png)
![2-{2-[(2-ethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl}-N-(4-isopropylphenyl)acetamide](/img/structure/B398104.png)


![N-(4-(4-chlorophenyl)-3-ethyl-1,3-thiazol-2(3H)-ylidene)-N-[3-(trifluoromethyl)phenyl]amine](/img/structure/B398107.png)
![N-{[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B398108.png)

![2-chloro-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]benzamide](/img/structure/B398112.png)
![3-fluoro-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]benzamide](/img/structure/B398114.png)
![3-fluoro-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B398115.png)
![8-({5-{4-[(4-Chlorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl}sulfanyl)quinoline](/img/structure/B398118.png)
